molecular formula C22H21NO5 B2476264 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid CAS No. 2385284-74-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid

Cat. No.: B2476264
CAS No.: 2385284-74-0
M. Wt: 379.412
InChI Key: HIHIGFDXJHGJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of this compound is in the synthesis of peptides and oligomers. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is widely used for the protection of hydroxy-groups during the synthesis of peptides and oligomers. The Fmoc group can be removed under mild conditions, allowing for the synthesis of complex biological molecules without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). Further, the synthesis of fluorescent 1,2,3-triazole derivatives of nucleoside-analog reverse transcriptase inhibitors showcases the incorporation of fluorenylmethyloxycarbonyl (fmoc) fragments for probing biological systems (Szafrański et al., 2015).

Bioorganic Chemistry and Material Science

The Fmoc-modified amino acids and short peptides, derived from this compound, have demonstrated significant potential in the fabrication of functional materials due to their self-assembly features. These features are attributed to the hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks. This aspect of research is crucial for developing new materials for biomedical applications, including drug delivery, bio-templating, and therapeutic applications (Tao et al., 2016).

Solid Phase Peptide Synthesis (SPPS)

The Fmoc strategy for solid phase peptide synthesis (SPPS) represents a cornerstone in peptide synthesis technology, facilitating the assembly of peptides and proteins with high efficiency and fidelity. The versatility of the Fmoc group, derived from the core structure of the compound , has enabled the synthesis of biologically active peptides, isotopically labeled peptides, and even small proteins. This methodology has been crucial for advancements in bioorganic chemistry and the development of therapeutic peptides (Fields & Noble, 2009).

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-14(24)10-22(20(25)26)12-23(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHIGFDXJHGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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